3-(4-Chloro-3-methylphenoxy)propan-1-ol
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Overview
Description
3-(4-Chloro-3-methylphenoxy)propan-1-ol is an organic compound characterized by its molecular structure, which includes a chloro group and a methyl group on the benzene ring, connected to a propanol chain through an ether linkage. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-chloro-3-methylphenol and 1,3-propanediol.
Reaction Conditions: The reaction involves a nucleophilic substitution where the hydroxyl group of 4-chloro-3-methylphenol reacts with 1,3-propanediol under acidic conditions.
Industrial Production Methods: On an industrial scale, the reaction is carried out in a controlled environment with precise temperature and pressure conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Substitution reactions can occur at the chloro or hydroxyl groups, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used for substitution reactions.
Major Products Formed:
Oxidation Products: 3-(4-chloro-3-methylphenoxy)propanal and 3-(4-chloro-3-methylphenoxy)propanoic acid.
Reduction Products: 3-(4-chloro-3-methylphenoxy)propanolamine derivatives.
Substitution Products: Various chloro and hydroxyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a building block in the design of bioactive compounds. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(4-Chloro-3-methylphenoxy)propan-1-ol exerts its effects depends on its specific application. For instance, in drug development, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
4-Chloro-3-methylphenol: Similar structure but lacks the propanol chain.
3-(4-Chlorophenoxy)propan-1-ol: Similar but without the methyl group on the benzene ring.
3-(3-Methylphenoxy)propan-1-ol: Similar but without the chloro group on the benzene ring.
This compound's versatility and unique properties make it a valuable asset in various scientific and industrial fields. Its applications range from chemical synthesis to potential therapeutic uses, highlighting its importance in both research and industry.
Properties
IUPAC Name |
3-(4-chloro-3-methylphenoxy)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-8-7-9(3-4-10(8)11)13-6-2-5-12/h3-4,7,12H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQDEEVFCFHNNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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